1-(2-Amino-3-methylphenyl)ethanol
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Overview
Description
“1-(2-Amino-3-methylphenyl)ethanol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 1-(2-amino-3-methylphenyl)ethanol .
Synthesis Analysis
Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was identified as the best co-solvent for this bioconversion .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 . The canonical SMILES string is CC1=C(C(=CC=C1)C©O)N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .Scientific Research Applications
Beta-Adrenergic Receptor Studies
1-(2-Amino-3-methylphenyl)ethanol and its derivatives have been utilized in the differentiation of beta-adrenergic receptors. Structural modifications of similar compounds have been shown to change sympathomimetic activity, leading to the classification of beta-receptors into beta-1 and beta-2 types. These receptors are found in various tissues including the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed. This research enhances understanding of receptor subtypes and their pharmacological targeting (Lands, Ludueña, & Buzzo, 1967).
Synthesis of Heterocyclic Compounds
Research has also focused on the application of derivatives of 1-(2-Amino-3-methylphenyl)ethanol in the synthesis of heterocyclic compounds. These syntheses involve cyclizations and have led to the formation of various tetrahydroisoquinolines, which are significant in medicinal chemistry (Kametani et al., 1970).
Enantioselective Syntheses
Enantioselective syntheses involving similar compounds have been achieved, with particular focus on reactions like alcoholysis, hydrolysis, and acylation. These methodologies are crucial in producing specific enantiomers of pharmaceutical importance (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Oxidation Studies
Research into the oxidation of secondary alcohols like 1-(2-Amino-3-methylphenyl)ethanol to esters has been conducted. This area of study is significant for understanding reaction pathways and kinetics in organic chemistry, and it offers insights into the technology of lignin degradation (Li, Meng, Liu, & Peng, 2013).
Antitumor Activity
Some derivatives of 1-(2-Amino-3-methylphenyl)ethanol have been synthesized and tested for their antitumor activity. This research is crucial for discovering new therapeutic agents against cancer (Isakhanyan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-3-methylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMERCPVXXHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017839 |
Source
|
Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylphenyl)ethanol | |
CAS RN |
196611-19-5 |
Source
|
Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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